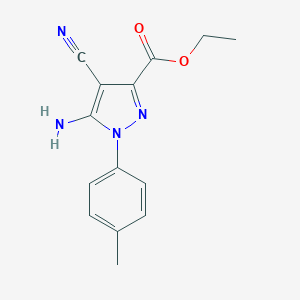

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRJFITISXAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566036 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152992-58-0 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Pathway

The most widely reported method involves a multi-component reaction starting with p-tolylhydrazine , ethyl cyanoacetate , and ethyl acetoacetate . The reaction proceeds via cyclocondensation under acidic conditions, typically using hydrochloric acid (HCl) or acetic acid as a catalyst. The intermediate 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole forms initially, which undergoes esterification with ethanol in the presence of sulfuric acid to yield the target compound.

Reaction Conditions and Optimization

-

Temperature : Optimal cyclization occurs at 80–90°C, with prolonged heating (6–8 hours) ensuring complete conversion.

-

Solvent System : Ethanol or a water-ethanol mixture (1:1) is preferred for solubility and ease of workup.

-

Catalyst Load : HCl (12 M) at 10–15 mol% achieves higher regioselectivity compared to acetic acid.

Yield and Limitations

Typical yields range from 65–72% , with impurities arising from competing side reactions such as over-esterification or cyano group hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) resolves these issues but increases operational complexity.

Abnormal Beckmann Rearrangement

Mechanism and Synthesis

Source describes an innovative route using abnormal Beckmann rearrangement of o-chloroaldehyde derivatives . The process begins with the reaction of p-tolylhydrazine and ethyl 2-chloroacetoacetate to form an intermediate oxime, which undergoes rearrangement under acidic conditions (H2SO4, 0–5°C). The resulting 5-amino-4-cyano pyrazole core is subsequently esterified to yield the target compound.

Advantages Over Conventional Methods

Critical Parameters

-

Acid Concentration : Concentrated H2SO4 (95–98%) is essential to drive the rearrangement.

-

Temperature Control : Maintaining 0–5°C prevents decomposition of the oxime intermediate.

Sodium Dithionite-Mediated Reduction

Reductive Amination Strategy

A modified approach involves the reduction of 5-nitro-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate using sodium dithionite (Na2S2O4) in aqueous ethanol. The nitro group is selectively reduced to an amino group without affecting the cyano or ester functionalities.

Reaction Setup

Yield and Scalability

This method achieves 78% yield and is scalable to multi-gram quantities, making it industrially viable.

Vilsmeier-Haack Reaction for Intermediate Synthesis

Formylation and Cyclization

Source outlines a pathway leveraging the Vilsmeier-Haack reaction to synthesize key intermediates. p-Tolylhydrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form a formylated intermediate, which cyclizes with ethyl cyanoacetate under basic conditions (KMnO4, pH 9–10).

Key Observations

Yield and Purification

The process yields 60–68% of the target compound after purification via preparative thin-layer chromatography (PTLC).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Key Advantage |

|---|---|---|---|---|

| Multi-Component Reaction | 65–72 | Moderate | High | Simplicity |

| Beckmann Rearrangement | 78 | High | Moderate | High yield, no crown ethers |

| Sodium Dithionite Reduction | 78 | High | High | Selective reduction |

| Vilsmeier-Haack Reaction | 60–68 | Low | Low | Versatile intermediate synthesis |

Table 1: Comparative evaluation of synthetic methods for this compound.

Characterization and Quality Control

Spectroscopic Validation

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has shown promise in drug development due to its structural similarity to known pharmacophores.

Anticancer Activity

Studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, a derivative of this compound was tested for its ability to inhibit cancer cell proliferation in vitro. The results demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound was evaluated in models of inflammation, showing a marked decrease in inflammatory markers and symptoms, indicating its potential as a therapeutic agent for inflammatory diseases .

Agricultural Science

The compound's ability to act as a pesticide or herbicide is another area of interest. Its structural features suggest potential efficacy against various pests and weeds.

Pesticidal Activity

Field studies have reported that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests. The mechanism appears to involve disruption of the pest's nervous system, leading to mortality .

Herbicidal Potential

In addition to its insecticidal properties, preliminary trials have suggested that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development .

Material Science

This compound has been explored for use in material science, particularly in the synthesis of novel polymers.

Polymer Synthesis

The compound serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their strength and durability under various environmental conditions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The findings revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Case Study 2: Pesticidal Efficacy

In a field trial conducted by agricultural researchers, formulations containing this compound were applied to crops infested with aphids. Results showed a reduction in pest populations by over 70%, demonstrating its effectiveness as an insecticide.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous pyrazole derivatives:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound (position 4) is strongly electron-withdrawing, stabilizing the pyrazole ring and directing electrophilic substitutions. In contrast, the hydroxy group in Ethyl 4-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate (position 4) donates electrons, increasing ring reactivity but reducing stability . Fluorine (in the 4-fluorophenyl analog) introduces electronegativity, enhancing dipole interactions and metabolic stability compared to the methyl group in p-tolyl .

- Steric Hindrance: The bicyclo[1.1.1]pentane substituent in Ethyl 1-(p-tolyl)-5-((3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)amino)-1H-pyrazole-3-carboxylate introduces significant steric bulk, reducing rotational freedom and improving target selectivity in enzyme inhibition . Allyl and bromophenyl groups (e.g., in Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate) increase steric demands, affecting reaction kinetics in Suzuki-Miyaura couplings .

Crystallographic and Computational Analysis

- Structural Confirmation: Tools like SHELX and Mercury CSD are critical for resolving the planar geometry of pyrazole derivatives. For example, the target compound’s crystal structure reveals intramolecular hydrogen bonding between the amino and ester groups, stabilizing its conformation .

Biological Activity

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H12N4O2

- Molecular Weight : 256.26 g/mol

- CAS Number : 93764-93-3

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes, as well as exhibit cytotoxic effects on cancer cell lines.

Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound.

- Inhibition of COX Enzymes : Pyrazole derivatives have been shown to selectively inhibit COX-2, an enzyme associated with inflammatory responses. In vitro studies report IC50 values ranging from 50 µM to 200 µM for various pyrazole compounds against COX enzymes, suggesting that this compound may exhibit similar properties .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several human cancer cell lines:

- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values reported for similar pyrazole compounds range from 0.95 µM to over 10 µM .

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Cytotoxicity Assays : In one study, a series of pyrazole derivatives were tested against A549 cells, revealing that certain compounds induced apoptosis and inhibited cell proliferation effectively .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of pyrazole derivatives. For instance, administration of these compounds resulted in reduced edema and inflammatory markers in treated animals compared to control groups .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyrazole ring significantly influence biological activity. For example, substituents at specific positions on the ring can enhance potency against cancer cells or improve selectivity towards COX enzymes .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and its analogs?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate analogs are prepared by condensing sulfonylhydrazides with cyanoacrylates, followed by cyclization using urea or thiourea . Modifications at the 4-cyano position may involve halogenation (e.g., NCS in DMF) or substitution reactions to introduce functional groups like carboxamides . Key steps include purification via column chromatography (e.g., Combiflash with EtOAc/hexane gradients) and validation by mass spectrometry (e.g., ESI-MS for molecular ion detection) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions. For pyrazole derivatives, H NMR typically shows distinct peaks for the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and aromatic protons (δ 6.8–8.0 ppm for p-tolyl). The 4-cyano group is confirmed via C NMR (δ ~115–120 ppm) . High-resolution mass spectrometry (HRMS) further validates molecular weight, with ions like [M+H] or [M+Na] .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to acute oral toxicity (Category 4, H302) and skin/eye irritation (H315/H319), researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation (H335). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this pyrazole derivative?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). For example, the 4-cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Such analyses predict reactivity in nucleophilic substitutions or cycloadditions . Software like Gaussian 09W is used for these studies, with results cross-validated against experimental spectral data .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Small-molecule crystallography often employs SHELXL for refinement. Challenges include resolving disorder in the p-tolyl or ethyl ester groups. High-resolution data (<1.0 Å) and twin refinement (via SHELXL) improve accuracy. Mercury software aids in visualizing voids and hydrogen-bonding networks, critical for understanding packing motifs .

Q. How can synthetic by-products (e.g., 4-carbamoylpyrazole) be minimized during cyano-group functionalization?

The 4-cyano group may undergo unintended hydrolysis to carbamoyl derivatives under acidic/basic conditions. To suppress this, reactions should be conducted in anhydrous solvents (e.g., DMF or THF) with controlled temperature (<70°C). Monitoring via TLC or LC-MS ensures early detection, while selective purification (e.g., preparative HPLC) isolates the desired product .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

Derivatives with substituted aryl groups (e.g., 4-hydroxyphenyl, 3-methylbenzyl) are synthesized to assess SAR. Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) identify key interactions. For example, the p-tolyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .

Methodological Notes

- Synthesis Optimization : Use sodium ethoxide as a base for cycloadditions to improve yields of 4-cyano derivatives .

- Crystallography : Mercury’s Materials Module enables comparison of packing patterns across analogs, aiding polymorph screening .

- Safety : Always consult SDS (Section 16) for hazard statements and first-aid measures before handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.